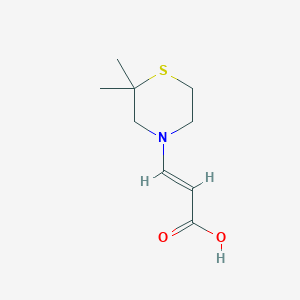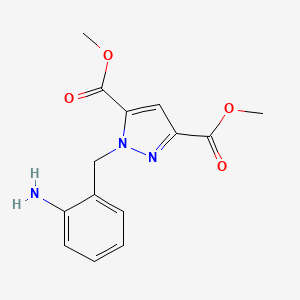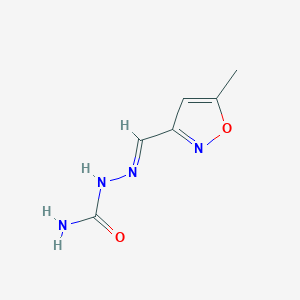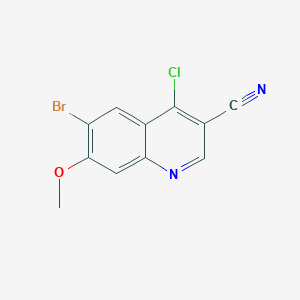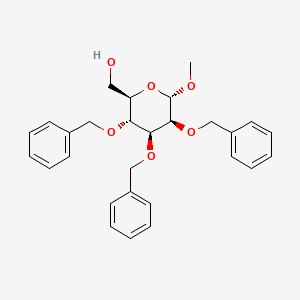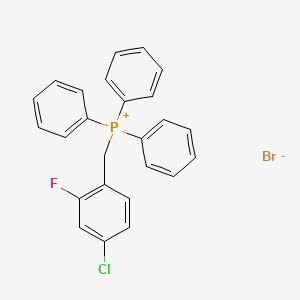
(4-Chloro-2-fluorophenyl)methyl-triphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane is a specialized organophosphorus compound known for its unique chemical properties and applications in various scientific fields. This compound features a bromo group attached to a triphenylphosphorane moiety, with a 4-chloro-2-fluorobenzyl substituent. Its structure makes it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane typically involves the reaction of triphenylphosphine with 1-bromo-4-chloro-2-fluorobenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-sensitive reactions. The process may require the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane involves large-scale reactors equipped with advanced temperature and pressure control systems. The process is optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane is versatile in its reactivity and can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can lead to the formation of the corresponding phosphine derivative.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Phosphine Oxide: Resulting from oxidation reactions.
Phosphine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane finds applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme inhibitors and other biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane exerts its effects involves the formation of phosphorus-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers to form stable phosphorus-containing intermediates. These intermediates can then undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane is unique due to its specific halogen substituents and triphenylphosphorane structure. Similar compounds include:
Bromo(2-fluorobenzyl)triphenylphosphorane: Lacks the chlorine substituent.
Bromo(4-chlorobenzyl)triphenylphosphorane: Lacks the fluorine substituent.
Bromo(4-chloro-2-fluorobenzyl)phosphine oxide: An oxidized derivative.
These compounds differ in their reactivity and applications, highlighting the uniqueness of Bromo(4-chloro-2-fluorobenzyl)triphenylphosphorane.
Properties
Molecular Formula |
C25H20BrClFP |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
(4-chloro-2-fluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20ClFP.BrH/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
CUUVJGFUXISHGN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


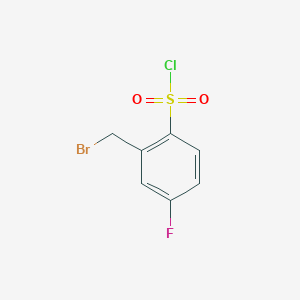

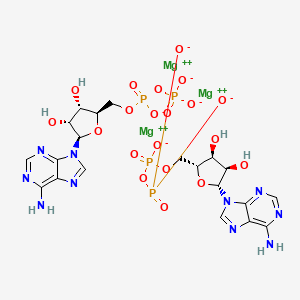
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
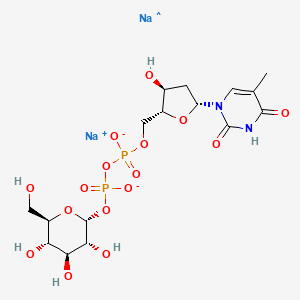
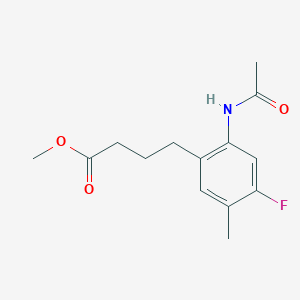
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
